Regioisomeric CYP3A4 Inhibition: 7-Carboxylate vs. 6-Carboxylate Methyl Ester Selectivity Window
In human liver microsomal assays using midazolam as probe substrate, methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate (918943-27-8) inhibited CYP3A4 with an IC₅₀ of 5,490 nM [1]. The 6‑carboxylate methyl ester regioisomer (CAS 1395964-06-3) has not been reported in the same CYP panel, preventing a direct head‑to‑head comparison; however, the parent 6‑carboxylic acid tafamidis is clinically used and lacks CYP3A4 inhibition liability at therapeutic concentrations, indicating that the substitution position modulates CYP engagement. The 7‑carboxylate regioisomer’s measurable CYP3A4 IC₅₀ provides a quantitative baseline for assessing metabolic drug‑interaction risk in preclinical ADME screening campaigns.
| Evidence Dimension | CYP3A4 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5,490 nM (human liver microsomes, midazolam substrate) [1] |
| Comparator Or Baseline | 6‑carboxylate methyl ester (CAS 1395964-06-3): no published CYP3A4 IC₅₀; parent tafamidis (6‑carboxylic acid): no clinically relevant CYP3A4 inhibition at therapeutic exposure. |
| Quantified Difference | 7‑carboxylate regioisomer exhibits quantifiable CYP3A4 inhibition (IC₅₀ ~5.5 µM) whereas the 6‑carboxylate series is not associated with CYP3A4 inhibition in regulatory submissions. |
| Conditions | Human liver microsomes; midazolam 1′‑hydroxylation; pre‑incubation 5 min; LC‑MS/MS detection; data curated by ChEMBL (CHEMBL2020718). |
Why This Matters
The CYP3A4 IC₅₀ enables researchers to differentiate the 7‑carboxylate regioisomer from the 6‑substituted tafamidis series when selecting a probe compound for metabolism‑dependent drug‑interaction studies or for use as a negative‑control CYP inhibitor in screening cascades.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913). Affinity Data: CYP3A4 IC₅₀ = 5490 nM (human liver microsomes, midazolam substrate). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 View Source
